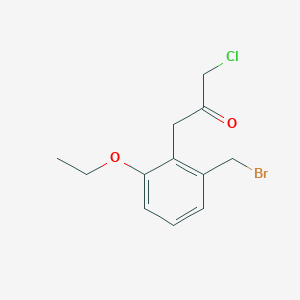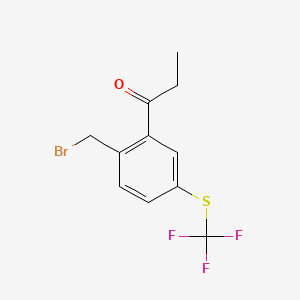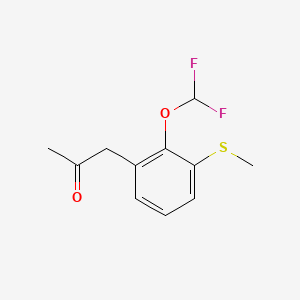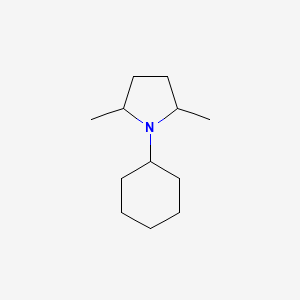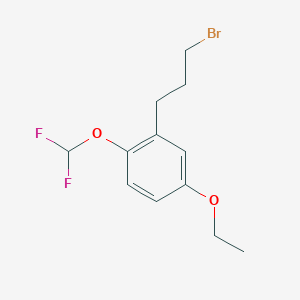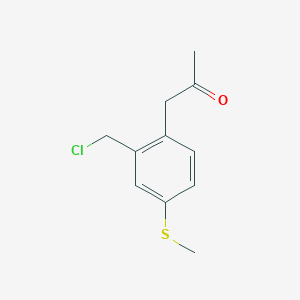
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methylthio group, and a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting with the appropriate aromatic precursor. Common synthetic routes include:
Halogenation: Introduction of the chloromethyl group through halogenation reactions.
Thioether Formation: Incorporation of the methylthio group via nucleophilic substitution reactions.
Ketone Formation: Formation of the propan-2-one moiety through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution of the chloromethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions, which may include inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
- 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
Comparison:
- Structural Differences: The position of the chloromethyl and methylthio groups varies among these compounds, leading to differences in their chemical reactivity and properties.
- Unique Properties: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications.
Eigenschaften
Molekularformel |
C11H13ClOS |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)5-9-3-4-11(14-2)6-10(9)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI-Schlüssel |
ABWIHDFPNVQHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


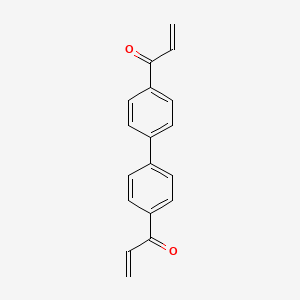
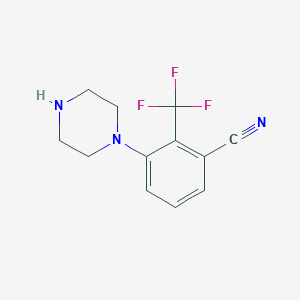


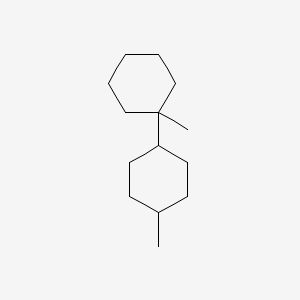
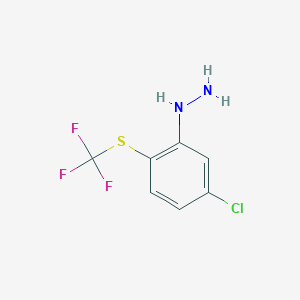
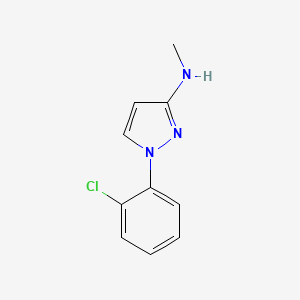
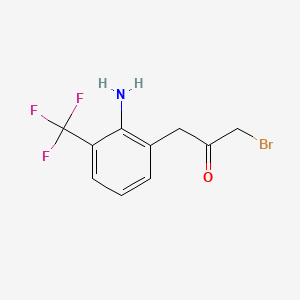
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
